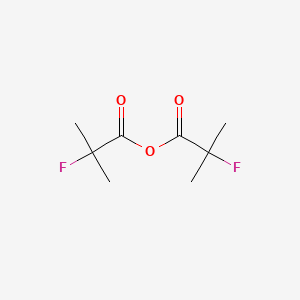

![molecular formula C18H23N6NaO15P3 B12087929 Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt](/img/structure/B12087929.png)

Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt is a modified form of adenosine triphosphate (ATP), commonly referred to as “caged ATP.” This compound is biologically inactive until it is exposed to ultraviolet (UV) light, which releases the active ATP. This unique property makes it a valuable tool in various scientific research applications, particularly in the study of cellular mechanisms and biochemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt involves the esterification of the terminal phosphate group of ATP with a blocking group, specifically 1-(2-nitrophenyl)ethyl. This process typically requires the use of specific reagents and controlled reaction conditions to ensure the successful formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥95% .

Análisis De Reacciones Químicas

Types of Reactions

Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt primarily undergoes photolysis, a reaction triggered by exposure to UV light. This reaction releases the active ATP from its caged form .

Common Reagents and Conditions

The photolysis reaction requires UV light at a wavelength of 360 nm. The reaction conditions must be carefully controlled to ensure the efficient release of ATP without causing degradation of the compound .

Major Products Formed

The primary product of the photolysis reaction is the active ATP, which can then participate in various biochemical processes within the cell .

Aplicaciones Científicas De Investigación

Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a photolyzing substrate in studies involving luciferase-mediated bioluminescence and other ATP-dependent photolytic processes

Biology: Employed to study the dynamics of ATP-driven molecular motors, such as myosin Va, and to investigate intracellular mechanisms

Medicine: Utilized in research on muscle fiber relaxation and active transport mechanisms

Industry: Applied in the development of assays for detecting cellular viability and other biochemical assays

Mecanismo De Acción

The mechanism of action of Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt involves the release of active ATP upon exposure to UV light. The caged ATP is biologically inactive until the photolysis reaction occurs, which breaks the ester bond and releases the active ATP. This allows for precise control over the timing and location of ATP release within the cell, making it a powerful tool for studying cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Disodium Salt: Another form of caged ATP with similar properties and applications

Adenosine 5’-Triphosphate γ-[1-(2-Nitrophenyl)ethyl] Ester: A variant of caged ATP used in similar research applications

Uniqueness

Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt is unique due to its high purity and specific blocking group, which allows for efficient and controlled release of active ATP. This makes it particularly valuable in studies requiring precise control over ATP release .

Propiedades

Fórmula molecular |

C18H23N6NaO15P3 |

|---|---|

Peso molecular |

679.3 g/mol |

InChI |

InChI=1S/C18H23N6O15P3.Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);/t9?,12-,14-,15-,18-;/m1./s1 |

Clave InChI |

NBEAETPAEKIJHJ-MRUUEPESSA-N |

SMILES isomérico |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na] |

SMILES canónico |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

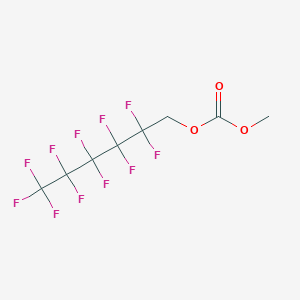

![1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one](/img/structure/B12087871.png)

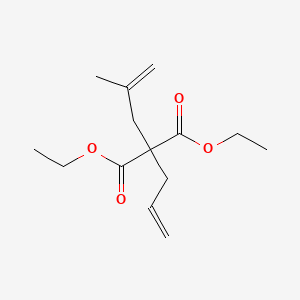

![3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B12087875.png)

![6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087903.png)

![(1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine](/img/structure/B12087907.png)